1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline
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Overview
Description
1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is a complex organic compound known for its unique structural features and potential applications in various fields of science. This compound contains a trimethoxyphenyl group attached to a quinoline backbone, which contributes to its distinct chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable amine, followed by cyclization and reduction reactions to form the quinoline ring system. The reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-quality this compound .
Chemical Reactions Analysis
Types of Reactions
1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can exhibit different chemical and biological properties .
Scientific Research Applications
1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline involves its interaction with specific molecular targets and pathways. The trimethoxyphenyl group is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to its anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
1-[(2,3,4-trimethoxyphenyl)methyl]piperazine: This compound shares the trimethoxyphenyl group but has a different core structure, leading to distinct chemical and biological properties.
3,4,5-trimethoxyphenyl derivatives: These compounds contain the same trimethoxyphenyl group but differ in their overall structure and functional groups, resulting in varied applications and activities.
Uniqueness
1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline is unique due to its specific combination of the trimethoxyphenyl group and the quinoline backbone. This unique structure contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications .
Properties
IUPAC Name |
1-[(2,3,4-trimethoxyphenyl)methyl]-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-21-17-11-10-15(18(22-2)19(17)23-3)13-20-12-6-8-14-7-4-5-9-16(14)20/h10-11,14,16H,4-9,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWNHSTZDKEGII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)CN2CCCC3C2CCCC3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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